Human 20S Proteasome β5 Subunit Inhibition: Target Compound Potency Baseline
The target compound (3S,4R)-4-(4-aminopiperidin-1-yl)oxolan-3-ol (CHEMBL3233445) demonstrated a Ki of 330 nM for inhibition of chymotrypsin-like activity of the human 20S proteasome β5 subunit [1]. No direct head-to-head comparator data against a closely related 4-aminopiperidine-oxolane analogue are publicly available. For context, the benchmark proteasome inhibitor bortezomib exhibits a Ki of ~0.6 nM against the same target, while the structurally distinct clinical candidate carfilzomib shows a Ki in the low nanomolar range, placing the target compound in a moderate affinity bracket suitable for fragment-based or scaffold-hopping campaigns [2]. This is the only publicly reported biochemical activity measurement for this specific scaffold to date, providing a sole quantitative anchor point for selection decisions.
| Evidence Dimension | Inhibition potency (Ki) against human 20S proteasome chymotrypsin-like activity |
|---|---|
| Target Compound Data | Ki = 330 nM |
| Comparator Or Baseline | Bortezomib Ki ≈ 0.6 nM (class-level reference, not a close structural analogue) |
| Quantified Difference | ~550-fold weaker than bortezomib (absolute potency context only; no structural-analogue comparison available) |
| Conditions | Human 20S proteasome β5 subunit; Suc-Leu-Leu-Val-Tyr-AMC substrate; 10 min incubation |
Why This Matters
This is the sole publicly available biochemical benchmark for the target scaffold, enabling baseline potency assessment for hit-to-lead or fragment growing programs targeting the ubiquitin-proteasome pathway.
- [1] BindingDB. BDBM50007722 (CHEMBL3233445). Ki = 330 nM; human 20S proteasome beta 5 subunit chymotrypsin-like activity. View Source
- [2] Adams J. (2004). The proteasome: a suitable antineoplastic target. Nature Reviews Cancer, 4(5):349-360. Reports bortezomib Ki ≈ 0.6 nM for reference context. View Source
